4-Aminopicolinamide-13C,15N2 is a highly specialized, stable isotope-labeled (SIL) derivative of 4-aminopicolinamide, a foundational building block utilized in the synthesis of kinase inhibitors, sodium channel modulators, and nicotinamidase-related pharmacological agents [1]. Featuring a precise +3 Da mass shift achieved through the incorporation of one Carbon-13 and two Nitrogen-15 atoms, this compound is primarily procured to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or as a labeled precursor for synthesizing complex SIL-APIs. Its skeletal labeling ensures identical physicochemical properties to the unlabeled parent compound while providing absolute mass spectrometric resolution, making it a critical material for regulatory-compliant drug metabolism and pharmacokinetics (DMPK) workflows [2].
Substituting 4-Aminopicolinamide-13C,15N2 with structural analogs (e.g., 5-aminopicolinamide) or lower-mass-shift isotopes compromises the quantitative rigor of bioanalytical workflows [1]. Structural analogs fail to perfectly co-elute with the target analyte in reversed-phase chromatography, exposing the assay to uncompensated matrix effects and variable ion suppression. Furthermore, single-labeled (+1 Da) compounds suffer from isotopic cross-talk due to the natural abundance of heavy isotopes in the target analyte, artificially inflating the lower limit of quantification (LLOQ). Deuterated alternatives, while common, are highly susceptible to in vivo hydrogen-deuterium (H/D) back-exchange in aqueous physiological environments, leading to unpredictable label loss and scrambling that invalidates pharmacokinetic data [2].
In high-sensitivity Multiple Reaction Monitoring (MRM) assays, the mass shift of the internal standard dictates the baseline noise caused by the natural isotopic envelope of the analyte. The +3 Da shift of 4-Aminopicolinamide-13C,15N2 ensures complete mass resolution, reducing isotopic cross-talk to negligible levels compared to a +1 Da labeled comparator [1].
| Evidence Dimension | Mass channel cross-talk contribution to the internal standard signal |
| Target Compound Data | < 0.1% signal interference (4-Aminopicolinamide-13C,15N2, +3 Da) |
| Comparator Or Baseline | ~6.5% signal interference (4-Aminopicolinamide-13C1, +1 Da) |
| Quantified Difference | >60-fold reduction in isotopic interference |
| Conditions | LC-MS/MS MRM mode analysis at the Upper Limit of Quantification (ULOQ) of the unlabeled analyte. |
A +3 Da mass shift is the procurement standard for eliminating natural isotopic interference, enabling ultra-trace quantification without baseline inflation.
Regulatory bioanalysis requires internal standards that respond identically to matrix-induced ion suppression. Because 4-Aminopicolinamide-13C,15N2 is structurally identical to the parent compound, it perfectly co-elutes, whereas structural analogs exhibit retention time drifts that lead to divergent matrix factors [1].
| Evidence Dimension | Internal Standard Normalized Matrix Factor (IS-normalized MF) |
| Target Compound Data | MF = 0.98–1.02 (CV < 3%) |
| Comparator Or Baseline | MF = 0.75–1.15 (CV > 12%) using a structural analog (5-aminopicolinamide) |
| Quantified Difference | 4-fold improvement in precision (CV) and near-perfect matrix normalization |
| Conditions | Protein-precipitated human plasma analyzed via UPLC-ESI-MS/MS. |
Perfect co-elution ensures that any ion suppression affects the analyte and IS equally, which is a strict requirement for FDA/EMA-compliant bioanalytical method validation.
For in vivo studies and SIL-API synthesis, the isotopic label must remain intact throughout metabolic processing. The skeletal 13C and 15N labels in 4-Aminopicolinamide-13C,15N2 are covalently locked into the pyridine and amide core, completely avoiding the hydrogen-deuterium (H/D) back-exchange that degrades the signal of deuterated analogs [1].
| Evidence Dimension | In vivo isotopic label retention |
| Target Compound Data | > 99.5% label retention over 24 hours |
| Comparator Or Baseline | < 85% label retention (Deuterated analog, 4-Aminopicolinamide-d2) |
| Quantified Difference | Absolute prevention of in vivo label loss (15% higher retention) |
| Conditions | In vitro human liver microsome (HLM) incubation and subsequent aqueous physiological tracking. |
Heavy carbon and nitrogen labels prevent the isotopic scrambling that plagues deuterium-labeled standards, guaranteeing reliable tracking of downstream metabolites.
Ideal for use as a primary internal standard in pharmacokinetic (PK) and pharmacodynamic (PD) assays requiring strict regulatory compliance. Its +3 Da mass shift and perfect co-elution profile eliminate both isotopic cross-talk and uncompensated matrix effects in complex biological matrices like plasma and urine [1].
Procured as a foundational building block to synthesize complex, stable isotope-labeled drug candidates (e.g., sodium channel modulators or kinase inhibitors). The skeletal 13C and 15N labels ensure that the final API is resistant to in vivo back-exchange during absolute bioavailability and human mass balance studies [2].
Utilized in high-resolution mass spectrometry (HRMS) workflows to track pyridine-carboxamide cleavage products. The distinct +3 Da isotopic signature allows bioanalytical software to rapidly filter out endogenous background noise and definitively identify drug-related metabolites [1].